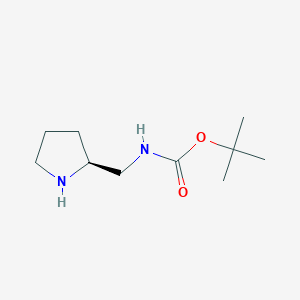

(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate

説明

(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate (CAS 141774-70-1, molecular formula C₁₀H₂₀N₂O₂) is a chiral carbamate derivative featuring a pyrrolidine ring with an S-configuration. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly for introducing chiral centers in active pharmaceutical ingredients (APIs) . Its tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective reactions in multi-step syntheses. The compound is characterized by a molecular weight of 200.28 g/mol and is typically stored under inert, dark conditions at 2–8°C to ensure stability .

特性

IUPAC Name |

tert-butyl N-[[(2S)-pyrrolidin-2-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJPFGHHTJLWQQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628699 | |

| Record name | tert-Butyl {[(2S)-pyrrolidin-2-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141774-70-1 | |

| Record name | tert-Butyl {[(2S)-pyrrolidin-2-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-N-Boc-aminomethylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Pyrrolidine Ring Construction

The pyrrolidine core is synthesized via cyclization of γ-amino alcohols or alkylation of lactams. A representative route involves:

-

Grignard Addition : Reacting N-Boc-2-pyrrolidinone with MeMgI in THF at 0°C to form a magnesium enolate.

-

Alkylation : Adding methyl iodide to the enolate at -78°C to install the methyl group.

-

Reduction : Treating the alkylated lactam with LiAlH₄ in ether to reduce the lactam to the corresponding amine.

Boc Protection of the Amine

The free amine is protected using Boc₂O (1.2 equiv) in DCM with triethylamine (1.5 equiv) at room temperature for 12 hours, yielding (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate in 85–90% purity.

Data Tables Summarizing Key Findings

化学反応の分析

Types of Reactions

(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

科学的研究の応用

Medicinal Chemistry

(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate serves as a precursor in the synthesis of several bioactive compounds. Its chirality plays a crucial role in influencing the pharmacological properties of the resulting drugs. Research indicates that this compound may exhibit enzyme inhibition and receptor modulation, making it a candidate for therapeutic applications.

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to create diverse derivatives that can be further explored for their biological activities.

Biological Research

Studies have shown that this compound interacts with specific biological targets, influencing various metabolic pathways. It has been investigated for its potential to inhibit certain enzymes or modulate receptor activity, which could lead to significant therapeutic benefits.

Case Study 1: Enzyme Inhibition

Research published in Chemical Biology explored the compound's role as an enzyme inhibitor. The study demonstrated that this compound could effectively inhibit specific methyltransferases involved in critical biological processes. The selectivity of the compound for these targets was assessed, revealing promising results that warrant further investigation into its therapeutic potential .

Case Study 2: Synthesis of Bioactive Molecules

A study focused on the synthesis of nonplanar amino compounds highlighted the utility of this compound as a chiral building block. The research detailed various synthetic routes involving this compound, showcasing its versatility in creating complex structures with potential biological activity .

Summary Table of Applications

| Field | Application | Notes |

|---|---|---|

| Medicinal Chemistry | Precursor for bioactive compounds | Potential enzyme inhibitors and receptor modulators |

| Organic Synthesis | Intermediate in complex organic molecule synthesis | Participates in oxidation, reduction, and substitution reactions |

| Biological Research | Investigated for enzyme inhibition and receptor modulation | Influences metabolic pathways |

作用機序

The mechanism of action of (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of the target, depending on the specific context.

類似化合物との比較

Table 1: Key Comparative Data for this compound and Related Compounds

Hydrochloride Salt Derivative

The hydrochloride salt (CAS 1070968-08-9) exhibits improved aqueous solubility compared to the parent compound, making it preferable for biological assays and pharmaceutical formulations . Its similarity score of 0.98 reflects minor structural divergence, yet the ionic form alters physicochemical properties significantly.

Pyrrolidin-3-ylcarbamate Isomers

The 3-ylcarbamate isomers (CAS 122536-76-9 and 122536-77-0) differ in both carbamate positioning (3-yl vs. 2-ylmethyl) and stereochemistry.

Pyridine-Based Carbamates

Pyridine derivatives, such as tert-butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate, feature aromatic systems that confer distinct electronic properties. These compounds are often employed in catalysis or as intermediates for heterocyclic frameworks, contrasting with the non-aromatic, chiral utility of the target compound .

Complex tert-Butyl Carbamates in Drug Discovery

Compounds like tert-butyl (S,Z)-(4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-ylidene)carbamate (CAS 917471-29-5) highlight the diversity of Boc-protected structures in medicinal chemistry. Such derivatives are integral to high-throughput drug discovery libraries but are more synthetically complex than the target compound .

生物活性

(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate, a compound with the molecular formula C10H20N2O2, has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article provides a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.

- Molecular Formula : C10H20N2O2

- Molecular Weight : 200.28 g/mol

- CAS Number : 141774-70-1

The compound features a pyrrolidine ring, which is known for its role in numerous bioactive molecules. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The carbamate moiety enhances its stability and bioavailability, facilitating its interaction with target proteins.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit enzymes related to inflammation and cancer progression.

- Receptor Modulation : It interacts with various receptors, potentially modulating their activity and influencing cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties:

- Cell Line Studies : In vitro studies using cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation. For example, concentrations above 10 µM resulted in significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects:

- In Vivo Models : Animal models of inflammation treated with this compound showed reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies

- Case Study on Cancer Treatment :

- Case Study on Inflammatory Disorders :

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity.

Q & A

Q. What synthetic strategies are commonly employed for the preparation of (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen. A general approach includes:

- Step 1 : Reacting pyrrolidin-2-ylmethanamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine or DMAP) in anhydrous dichloromethane or THF.

- Step 2 : Monitoring reaction progress via TLC or LC-MS to confirm Boc protection.

- Step 3 : Purification via silica gel chromatography or recrystallization. Multi-step protocols for analogous carbamates highlight the importance of moisture control and inert atmospheres to avoid side reactions .

Q. How is the stereochemical integrity of the (S)-configuration verified in this compound?

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) with UV detection.

- X-ray crystallography : Resolves absolute configuration by analyzing diffraction data (e.g., using SHELXL for refinement). For example, analogous carbamates in were structurally validated via crystallography .

- Optical rotation : Comparison with literature values for enantiopure standards.

Advanced Research Questions

Q. How can conflicting NMR and mass spectrometry data be resolved during characterization?

Discrepancies often arise from impurities or solvent interference. Methodological steps include:

- Repurification : Use preparative HPLC or column chromatography to isolate the target compound.

- Orthogonal techniques : Confirm molecular weight via HRMS and functional groups via FT-IR.

- Crystallographic validation : Resolve ambiguities in molecular structure using single-crystal X-ray diffraction (e.g., SHELX refinement protocols in ) .

Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis of this compound?

- Chiral catalysts : Employ organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) to induce stereoselectivity.

- Kinetic resolution : Use enzymes (e.g., lipases) to selectively hydrolyze one enantiomer.

- Dynamic kinetic resolution : Combine racemization and selective crystallization, as demonstrated in stereoisomer syntheses ( ) .

Q. How are low yields addressed during the carbamate formation step?

- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with non-polar alternatives (e.g., toluene) to minimize side reactions.

- Temperature control : Slow addition of Boc anhydride at 0°C to reduce exothermic side reactions.

- Catalyst screening : Add DMAP to accelerate reaction rates, as seen in ’s multi-step synthesis .

Q. What crystallographic challenges arise in resolving the compound’s solid-state structure?

- Twinned crystals : Use SHELXD for initial phase determination and SHELXL for refinement, especially with high-resolution data.

- Disorder modeling : Address positional disorder in the tert-butyl group via constrained refinement.

- Hydrogen bonding analysis : Map interactions (e.g., N-H···O) to validate packing efficiency, as in ’s structural studies .

Methodological Tables

Table 1 : Key Synthetic Parameters for Boc Protection

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reagent | Boc anhydride | |

| Solvent | Anhydrous DCM or THF | |

| Base | Triethylamine/DMAP | |

| Reaction Temperature | 0°C to room temperature | |

| Purification | Silica gel chromatography |

Table 2 : Analytical Techniques for Stereochemical Validation

| Technique | Application | Example Data Source |

|---|---|---|

| Chiral HPLC | Enantiomer separation | |

| X-ray crystallography | Absolute configuration | |

| Optical rotation | Comparison with standards |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。